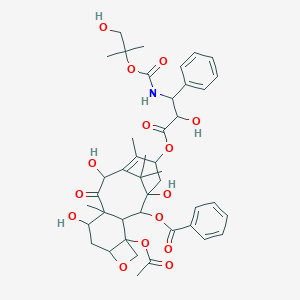

Docetaxel Hydroxy-tert-butyl-carbamate

Description

Properties

CAS No. |

154044-57-2 |

|---|---|

Molecular Formula |

C43H53NO15 |

Molecular Weight |

823.9 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H53NO15/c1-22-26(56-37(52)32(49)30(24-14-10-8-11-15-24)44-38(53)59-39(3,4)20-45)19-43(54)35(57-36(51)25-16-12-9-13-17-25)33-41(7,34(50)31(48)29(22)40(43,5)6)27(47)18-28-42(33,21-55-28)58-23(2)46/h8-17,26-28,30-33,35,45,47-49,54H,18-21H2,1-7H3,(H,44,53)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 |

InChI Key |

HABZZLXXUPZIJD-VCVYQWHSSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Synonyms |

(αR,βS)-α-Hydroxy-β-[[(2-hydroxy-1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy_x000B_)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo |

Origin of Product |

United States |

Elucidation of Docetaxel Hydroxy Tert Butyl Carbamate As a Defined Metabolite

Discovery and Identification Methodologies of Docetaxel (B913) Metabolites

The identification of Docetaxel metabolites, including Docetaxel Hydroxy-tert-butyl-carbamate, relies on a combination of sophisticated separation and analytical techniques. These methods allow for the isolation of metabolites from complex biological matrices and the precise determination of their chemical structures.

Chromatographic Separation Techniques for Metabolite Isolation

Chromatography is fundamental to the isolation of Docetaxel and its metabolites from biological samples such as plasma, feces, and bile. nih.govproquest.com High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are the most commonly employed techniques. figshare.comnih.gov These methods separate compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile). figshare.comnih.gov The retention time, or the time it takes for a specific compound to travel through the column, is a key characteristic used for initial identification. nih.govnih.gov For instance, in one study, the major metabolite peak was observed to elute at 22 minutes, whereas the parent Docetaxel eluted at 40 minutes. aacrjournals.org

| Technique | Description | Application in Docetaxel Metabolite Analysis |

| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. nih.gov | Used for the separation of Docetaxel and its metabolites from plasma and other biological matrices. nih.govnih.gov |

| Ultra-Performance Liquid Chromatography (UPLC) | An advancement of HPLC that uses smaller particle sizes in the column, allowing for higher resolution, speed, and sensitivity. figshare.com | Employed for highly sensitive determination of Docetaxel and its metabolites in human plasma samples. figshare.com |

| Reversed-Phase Chromatography | A common mode of HPLC where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. nih.gov | The standard separation mode for Docetaxel and its metabolites, often using a phosphate (B84403) buffer and acetonitrile (B52724) mobile phase. nih.gov |

Spectrometric Approaches for Structural Confirmation

Following chromatographic separation, mass spectrometry (MS) is the definitive tool for the structural confirmation of metabolites. nih.gov Liquid chromatography coupled to tandem mass spectrometry (LC/MS/MS) is a powerful and sensitive method used for the simultaneous quantification of Docetaxel and its hydroxylated metabolites. nih.govnih.gov This technique involves ionizing the separated compounds and then measuring their mass-to-charge ratio. nih.gov The fragmentation pattern of an ion in the mass spectrometer provides a unique "fingerprint" that allows for the unequivocal identification of the molecular structure. nih.govaacrjournals.org For this compound, its ion fragmentation in mass spectrometry was found to be identical to that of an authentic, synthetically created reference standard, confirming its structure as the derivative hydroxylated at the butyl group of the C13 side chain. nih.gov

| Technique | Description | Application in Docetaxel Metabolite Analysis |

| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. The results are typically presented as a mass spectrum, a plot of intensity as a function of the mass-to-charge ratio. nih.gov | Used to identify and confirm the structure of Docetaxel metabolites by analyzing their ion fragmentation patterns. nih.govaacrjournals.org |

| Tandem Mass Spectrometry (MS/MS) | A technique where two or more mass analyzers are coupled together to increase their abilities to analyze chemical samples. It allows for the selection of a specific precursor ion and its fragmentation to produce product ions. nih.govnih.gov | Provides high selectivity and sensitivity for quantifying Docetaxel and its metabolites (M1, M2, M3, M4) in complex biological fluids like human plasma. nih.govnih.gov |

| Electrospray Ionization (ESI) | A soft ionization technique used in mass spectrometry that produces ions using an electrospray in which a high voltage is applied to a liquid to create an aerosol. nih.gov | Commonly used as the ionization source in LC/MS/MS methods for analyzing Docetaxel and its metabolites. nih.gov |

Metabolic Pathways Leading to this compound Formation

The biotransformation of Docetaxel into this compound is a specific, enzyme-driven oxidative reaction.

Enzymatic Systems and Isoenzyme Involvement in Hydroxylation (e.g., Cytochrome P450)

The metabolism of Docetaxel is primarily carried out in the liver by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.nethmdb.ca In vitro studies using human liver microsomes have conclusively demonstrated that the CYP3A subfamily, specifically the isoenzymes CYP3A4 and CYP3A5, are responsible for the metabolism of Docetaxel. nih.govaacrjournals.orgdrugbank.com The formation of this compound is significantly reduced by known inhibitors of CYP3A, such as ketoconazole (B1673606), midazolam, and erythromycin, while inhibitors of other CYP isoenzymes have little to no effect. nih.govnih.gov This hydroxylation reaction shows a strong positive correlation with CYP3A activity, confirming its central role. nih.gov

| Enzyme/Isoenzyme | Function | Role in Docetaxel Metabolism |

| Cytochrome P450 (CYP) | A superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds. researchgate.net | The primary enzyme system responsible for the Phase I metabolism of Docetaxel. researchgate.net |

| CYP3A4 | A major isoenzyme of the CYP3A subfamily, found predominantly in the liver and intestine. It is responsible for the metabolism of a large number of clinically important drugs. hmdb.cadrugbank.com | The principal isoenzyme that mediates the hydroxylation of Docetaxel to form this compound (M2). nih.govhmdb.cadrugbank.com |

| CYP3A5 | Another isoenzyme of the CYP3A subfamily, which also contributes to drug metabolism. drugbank.com | Plays a role in the metabolism of Docetaxel, alongside CYP3A4. drugbank.com |

Oxidative Transformations at the tert-Butyl-Carbamate Moiety

This compound is the product of a mono-hydroxylation reaction occurring on the tert-butyl ester group of the C13 side chain of the Docetaxel molecule. researchgate.netnih.gov This reaction is a direct oxidation where a hydroxyl group (-OH) is added to one of the methyl groups of the tert-butyl moiety. researchgate.netaacrjournals.org This initial oxidative step, mediated by CYP3A4/5, transforms the parent drug into its first and major alcohol metabolite, which is less active than the parent compound. researchgate.nethmdb.ca This hydroxylation is the rate-limiting step in the metabolic inactivation of Docetaxel.

Role of this compound in the Docetaxel Metabolic Cascade

This compound (also known as M2) is not the final product of Docetaxel metabolism but rather a key intermediate in a multi-step detoxification pathway. hmdb.cadrugbank.comnih.gov Following its formation, M2 undergoes further oxidation. drugbank.comnih.gov The newly introduced alcohol group is oxidized to form an unstable aldehyde. This aldehyde intermediate then rapidly and spontaneously cyclizes to form two stereoisomeric hydroxyoxazolidinones, which are identified as metabolites M1 and M3. hmdb.cadrugbank.comnih.gov Subsequently, M1 and M3 can be further oxidized to form another metabolite, an oxazolidinedione known as M4. hmdb.cadrugbank.comnih.gov Therefore, the formation of this compound is the committed step that initiates a cascade of subsequent oxidative reactions, ultimately leading to the formation of more polar and readily excretable compounds. drugbank.comnih.gov The vast majority of the administered Docetaxel is eliminated as metabolites in the feces. drugbank.comnih.gov

Synthetic Strategies and Chemical Derivatization of Docetaxel Hydroxy Tert Butyl Carbamate and Analogues

Chemical Synthesis Routes for Docetaxel (B913) Hydroxy-tert-butyl-carbamate

The generation of Docetaxel Hydroxy-tert-butyl-carbamate is primarily achieved through synthetic modifications of docetaxel or its precursors.

Semi-synthetic Approaches from Docetaxel Precursors (e.g., 10-deacetylbaccatin III)

The semi-synthesis of docetaxel and its analogues, including the hydroxy-tert-butyl-carbamate derivative, typically commences from 10-deacetylbaccatin III (10-DAB). google.comgoogle.comresearchgate.net This natural product is extracted in significant quantities from the needles of the yew tree (Taxus baccata). researchgate.net The general strategy involves several key steps:

Protection of Hydroxyl Groups: The hydroxyl groups at the C7 and C10 positions of 10-DAB are selectively protected. google.comresearchgate.net This is a critical step to prevent unwanted side reactions during the subsequent esterification. Various protecting groups can be employed, with silyl (B83357) ethers being a common choice. google.com

Esterification with a Side-Chain Precursor: The protected 10-DAB is then esterified at the C13 hydroxyl group with a suitably protected β-lactam, which serves as the precursor for the C13 side chain of docetaxel. nih.govgoogle.comgoogle.com

Deprotection and Side-Chain Modification: Following the coupling reaction, the protecting groups are removed. google.com The synthesis of docetaxel itself involves the introduction of the tert-butoxycarbonyl (Boc) group at the C3' nitrogen of the side chain. google.comgoogle.com

The following table provides a simplified overview of a common semi-synthetic route to docetaxel:

| Step | Reactant(s) | Key Transformation | Product |

| 1 | 10-deacetylbaccatin III, Protecting Agent | Protection of C7 and C10 hydroxyls | Protected 10-deacetylbaccatin III |

| 2 | Protected 10-deacetylbaccatin III, Protected β-lactam | Esterification at C13 | Protected Docetaxel analogue |

| 3 | Protected Docetaxel analogue, Deprotecting Agent | Removal of protecting groups | Docetaxel |

Targeted Functionalization of the tert-Butyl-Carbamate Group for Hydroxylation

This compound is a known metabolite of docetaxel. Its formation involves the hydroxylation of the tert-butyl group of the C3'-N-Boc moiety. While this process occurs in vivo through enzymatic action, chemical strategies can be employed to achieve this transformation for research purposes.

Metabolism studies have revealed that the tert-butyl group of the C-3′N-t-Boc moiety is a primary site of metabolism for docetaxel. nih.gov This targeted hydroxylation can be mimicked in a laboratory setting through various oxidative chemical reactions. The selection of the appropriate oxidizing agent and reaction conditions is crucial to achieve selective hydroxylation without affecting other sensitive functional groups within the complex docetaxel structure.

Derivatization Techniques for Research Purposes

The derivatization of this compound and its analogues is a key strategy for developing new compounds with enhanced properties and for studying their biological interactions.

Conjugation Chemistry for Biological Study

To enhance the therapeutic potential and study the biological activity of docetaxel analogues, conjugation chemistry is frequently employed. mdpi.com This involves covalently linking the drug molecule to another chemical entity, such as a targeting ligand or a carrier molecule. mdpi.com

One notable example is the conjugation of docetaxel to biotin (B1667282). mdpi.com In a study, a novel conjugate of docetaxel and biotin, designated IDD-1010, was synthesized by forming an ester linkage at the 2'-carbon of docetaxel. mdpi.com This approach aimed to improve the delivery of the drug to cancer cells by leveraging the biotin receptor-mediated uptake. mdpi.com Such conjugation strategies can potentially increase the therapeutic window and reduce systemic toxicity. mdpi.com

Another approach involves the immobilization of docetaxel onto nanofibers through chemical means, creating a covalent link between the drug and the carrier. This method allows for a gradual and controlled release of the therapeutic agent. nih.gov

Modification of the Hydroxy-tert-butyl-carbamate Moiety for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. Modifications to the hydroxy-tert-butyl-carbamate moiety of docetaxel analogues are performed to probe these relationships.

For instance, studies on various taxoids have demonstrated that modifications at the 3'- and 3'-N-positions significantly impact their cytotoxic activity. nih.gov The nature of the substituent at the 3'-N position can influence the drug's potency. For example, the cytotoxicity of certain taxoids was found to decrease in the order of t-BuOCO > Ph > n-hexanoyl for the 3'-N substituent. nih.gov

Furthermore, investigating the role of specific functional groups, such as the 2'-hydroxy group on the C-13 side chain, has been a focus of SAR studies. The preparation of 2',2'-difluoro derivatives of docetaxel, for example, was undertaken to explore the impact of modifying this hydroxyl group on the molecule's antitumor activity. nih.gov These studies provide valuable insights into the structural requirements for potent biological activity and can guide the design of new, more effective taxane-based therapeutic agents. nih.govnih.gov

Analytical Characterization Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for isolating Docetaxel (B913) Hydroxy-tert-butyl-carbamate from complex matrices such as biological fluids or from mixtures containing the parent drug and other related substances. The choice of technique depends on the required resolution, sensitivity, and analytical speed.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of Docetaxel and its metabolites. Reversed-phase (RP) HPLC methods are particularly common for separating taxanes from their impurities. In this approach, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

Research studies have established RP-HPLC methods capable of resolving Docetaxel from its various process-related impurities and degradation products, which would include hydroxylated metabolites like Docetaxel Hydroxy-tert-butyl-carbamate researchgate.netnih.gov. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Detection is commonly performed using an ultraviolet (UV) detector, with a wavelength set around 230 nm, which corresponds to a chromophore in the taxane (B156437) structure researchgate.net. These methods are validated for linearity, precision, accuracy, and robustness to ensure reliable quantification researchgate.net. For instance, LC-UV methods have been successfully used to measure the concentrations of this compound in biological samples like bile and urine nih.gov.

Table 1: Representative HPLC Method Parameters for Taxane Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water | researchgate.net |

| Flow Rate | 0.8 - 1.2 mL/min | researchgate.net |

| Detector | UV Spectrophotometer | researchgate.netnih.gov |

| Wavelength | 230 nm | researchgate.net |

| Column Temp. | Ambient or controlled (e.g., 45°C) | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times scirp.orgscirp.org. This high-throughput capability is invaluable in pharmaceutical development and metabolic research.

UPLC methods have been specifically developed and validated as stability-indicating assays for Docetaxel and its related substances scirp.orgscirp.org. These methods can effectively separate the main compound from a multitude of process impurities and degradants, demonstrating the high resolving power of the technique scirp.org. A typical UPLC system uses a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile mixtures, often with a photodiode array detector for monitoring scirp.orgscirp.org. The enhanced separation efficiency of UPLC is critical for accurately quantifying metabolites in the presence of the parent drug, which is often at a much higher concentration.

Table 2: Example of a UPLC Method for Docetaxel and Related Substances

| Parameter | Details | Source(s) |

|---|---|---|

| Column | ACQUITY UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | scirp.orgscirp.org |

| Mobile Phase A | Water / Methanol / Acetonitrile mixture (e.g., 500:300:200, v/v/v) | scirp.orgscirp.org |

| Mobile Phase B | Acetonitrile / Water mixture (e.g., 800:200, v/v) | scirp.orgscirp.org |

| Elution Mode | Gradient | scirp.orgscirp.org |

| Flow Rate | 0.4 mL/min | scirp.orgscirp.org |

| Detector | Photodiode Array (PDA) | scirp.orgscirp.org |

| Wavelength | 232 nm | scirp.org |

The principle of chirality is fundamental in pharmacology, as stereoisomers of a drug can exhibit significant differences in biological activity, metabolism, and toxicity nih.govchromatographyonline.com. The Docetaxel molecule contains multiple chiral centers, meaning its metabolites, including this compound, are also chiral. Therefore, the separation and analysis of individual stereoisomers are of high scientific importance.

Chiral HPLC is the most common method for separating enantiomers and diastereomers nih.govchromatographyonline.comchiralpedia.com. This is typically achieved using a chiral stationary phase (CSP), which interacts differently with each stereoisomer, leading to different retention times chiralpedia.comcsfarmacie.cz. Polysaccharide-based CSPs are among the most widely used for pharmaceutical analysis nih.gov. An alternative, though less common, approach is the use of a chiral mobile phase additive chiralpedia.com. While the importance of stereoisomeric analysis for chiral drugs is well-established, specific chiral chromatography methods dedicated to the separation of this compound stereoisomers are not widely detailed in the reviewed scientific literature. However, the complexity and stereochemical nature of the molecule suggest that such methods would be necessary for a complete stereoselective pharmacokinetic and metabolic profile.

Spectroscopic and Spectrometric Characterization Approaches

Mass spectrometry-based techniques are indispensable for the structural confirmation and sensitive quantification of this compound, especially at the low concentrations found in biological systems.

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing large, thermally labile molecules like taxanes. It is commonly coupled with liquid chromatography (LC-MS). ESI generates gas-phase ions from liquid solutions with minimal fragmentation, which is ideal for determining the molecular weight of an analyte.

In the analysis of Docetaxel and its metabolites, ESI is typically operated in positive ion mode, which generates protonated molecular ions, [M+H]⁺ nih.gov. Given the molecular formula C₄₃H₅₃NO₁₅ for this compound, its molecular weight is approximately 823.88 g/mol . Therefore, in ESI-MS analysis, it would be expected to produce a prominent ion at a mass-to-charge ratio (m/z) of approximately 824 nih.gov. This accurate mass measurement is the first step in the identification and confirmation of the metabolite's presence in a sample.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of drugs and their metabolites in complex biological matrices uu.nlnih.gov. This technique combines the separation power of HPLC or UPLC with the specificity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the target compound is first separated chromatographically and then ionized by ESI. In the first mass spectrometer (Q1), a specific precursor ion (or parent ion) is selected. For this compound (also known as HDTX or M2), the protonated molecule at m/z 824 is selected nih.govuu.nl. This precursor ion is then fragmented in a collision cell (Q2), and the resulting product ions (or daughter ions) are detected by a second mass spectrometer (Q3). This process, known as multiple reaction monitoring (MRM), provides exceptional specificity, as the combination of precursor and product ion masses is unique to the target analyte, minimizing interference from other matrix components. Validated LC-MS/MS methods have been successfully employed to measure levels of hydroxydocetaxel in plasma for pharmacokinetic studies uu.nl.

Table 3: General Parameters for LC-MS/MS Analysis of Hydroxydocetaxel

| Parameter | Details | Source(s) |

|---|---|---|

| Separation | UPLC/HPLC with C18 column | uu.nlnih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Precursor Ion (Q1) | m/z 824 ([M+H]⁺) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | uu.nl |

| Application | Quantification in biological matrices (e.g., plasma) | nih.govuu.nl |

Elemental Analysis

Elemental analysis is a fundamental analytical technique employed in chemical research to determine the elemental composition of a compound. This process provides the percentage by weight of each element present in the sample, which is then compared against the theoretical values derived from the compound's molecular formula. This comparison is a critical step in verifying the purity and confirming the identity of a synthesized or isolated compound. For "this compound," with a molecular formula of C43H53NO15, elemental analysis serves as a quantitative method to confirm that the empirical formula aligns with the expected molecular structure. nih.govscbt.comusbio.net

The analysis is typically performed using an elemental analyzer, which involves the combustion of a small, precisely weighed sample in a high-temperature furnace. The combustion process converts the elements into simple gases; carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides, which are then converted back to N2. These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy. The results are then used to calculate the percentage of each element in the original sample.

The theoretical elemental composition of this compound can be calculated based on its molecular formula (C43H53NO15) and the atomic weights of its constituent elements (Carbon: 12.01 u, Hydrogen: 1.008 u, Nitrogen: 14.01 u, Oxygen: 16.00 u). The molecular weight of the compound is approximately 823.88 g/mol . nih.govscbt.com

The calculated percentages are as follows:

Carbon (C): (43 * 12.011) / 823.88 * 100% ≈ 62.68%

Hydrogen (H): (53 * 1.008) / 823.88 * 100% ≈ 6.48%

Nitrogen (N): (1 * 14.007) / 823.88 * 100% ≈ 1.70%

These calculated values provide a benchmark for comparison with experimental data obtained from elemental analysis. A close correlation between the found and calculated percentages provides strong evidence for the structural integrity and purity of the "this compound" sample. While specific experimental findings from research publications were not available in the conducted search, the following table represents the standard format for presenting such data.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 62.68 | Data not available in search results |

| Hydrogen (H) | 6.48 | Data not available in search results |

| Nitrogen (N) | 1.70 | Data not available in search results |

Preclinical and in Vitro Investigation of Docetaxel Hydroxy Tert Butyl Carbamate Biological Activity

Evaluation of Microtubule Stabilization Potential

Docetaxel (B913) and its analogues exert their cytotoxic effects by binding to the β-subunit of tubulin, which promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization. drugbank.com This disruption of microtubule dynamics leads to a blockage of the cell cycle at the G2/M phase, ultimately inducing apoptosis. drugbank.com Docetaxel Hydroxy-tert-butyl-carbamate is also classified as a microtubule stabilizer. scbt.com

The evaluation of a compound's potential to stabilize microtubules is typically conducted through in vitro tubulin polymerization assays. These assays measure the increase in turbidity or fluorescence as tubulin monomers polymerize into microtubules in the presence of the test compound. The concentration of the compound that produces 50% of the maximal effect (EC50) is a key parameter for quantifying its microtubule-stabilizing activity.

While this compound is known to be a microtubule stabilizer, specific quantitative data from tubulin polymerization assays for this particular metabolite are not extensively available in the public domain. However, studies on docetaxel and its various analogues have established the importance of the C-13 side chain in mediating the interaction with tubulin. researchgate.net Any modification to this side chain, including hydroxylation, can potentially influence the binding affinity and, consequently, the microtubule-stabilizing activity. Generally, the metabolic conversion of docetaxel to its hydroxylated forms is considered a detoxification pathway, suggesting that these metabolites may have reduced biological activity compared to the parent drug. researchgate.net

Table 1: Methods for Evaluating Microtubule Stabilization

| Assay Type | Principle | Key Parameters Measured |

| Turbidimetric Assay | Measures the increase in light scattering as tubulin polymerizes into microtubules. | Rate of polymerization, extent of polymerization, EC50 |

| Fluorescence Assay | Utilizes a fluorescent probe that binds to polymerized tubulin, leading to an increase in fluorescence intensity. | Rate of polymerization, extent of polymerization, EC50 |

| Cellular Microtubule Staining | Immunofluorescence microscopy to visualize the effects of the compound on the cellular microtubule network. | Microtubule bundling, mitotic spindle abnormalities |

Cellular Uptake and Intracellular Retention Studies

The ability of a drug to enter and accumulate within cancer cells is crucial for its therapeutic efficacy. The cellular uptake of docetaxel is a complex process that is not fully elucidated but is thought to involve passive diffusion due to its lipophilic nature. dcu.ie However, some studies suggest the involvement of an energy-dependent uptake mechanism. dcu.iecore.ac.uk Once inside the cell, the intracellular concentration of docetaxel can be influenced by efflux pumps, such as P-glycoprotein, which actively transport the drug out of the cell, contributing to multidrug resistance. dcu.ie

Specific studies detailing the cellular uptake and intracellular retention of this compound are limited. As a hydroxylated metabolite, it is expected to be more hydrophilic than the parent docetaxel. This increased polarity could potentially reduce its ability to passively diffuse across the cell membrane, leading to lower intracellular concentrations compared to docetaxel. Furthermore, if it is a substrate for efflux pumps, its intracellular retention would also be affected.

Research on docetaxel-loaded nanoparticles has shown that encapsulation can enhance cellular uptake and overcome efflux-mediated resistance. frontiersin.org While this research focuses on the delivery of the parent drug, it highlights the importance of cellular entry for the activity of taxane-based compounds. The cellular accumulation of docetaxel has been shown to be significantly increased in the presence of certain agents, leading to enhanced cytotoxicity. chemicalbook.com

Table 2: Factors Influencing Cellular Uptake and Retention of Taxanes

| Factor | Description |

| Lipophilicity | Higher lipophilicity generally favors passive diffusion across the cell membrane. |

| Efflux Pumps | Proteins like P-glycoprotein actively transport drugs out of the cell, reducing intracellular concentration. |

| Drug Delivery Systems | Nanoparticle formulations can alter the mechanism of cellular entry and protect the drug from efflux. |

| Cell Type | The expression levels of uptake and efflux transporters can vary between different cancer cell lines. |

Enzyme-Mediated Bioconversion Studies

Docetaxel undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, the CYP3A4 isoenzyme is responsible for the hydroxylation of the tert-butyl group on the C-13 side chain of docetaxel. researchgate.netmcpharmacol.com This enzymatic reaction leads to the formation of this compound as the primary metabolite. researchgate.net

The biotransformation of docetaxel proceeds through successive oxidations of the tert-butyl ester group. The initial hydroxylation results in an alcohol derivative (this compound). researchgate.net This can be further oxidized to an unstable aldehyde, which then cyclizes to form two stereomeric hydroxyoxazolidinones. researchgate.net This metabolic cascade is considered a detoxification pathway, as the resulting metabolites generally exhibit significantly reduced cytotoxic activity compared to the parent docetaxel. mcpharmacol.com

The kinetics of CYP3A4-mediated reactions are influenced by the lipophilicity of the substrate. nih.gov Inhibition of CYP3A4 by co-administered drugs can lead to a significant decrease in docetaxel clearance, resulting in increased exposure and potential for toxicity. nih.gov

Table 3: Key Enzymes and Reactions in Docetaxel Metabolism

| Enzyme | Reaction Type | Substrate | Product(s) |

| CYP3A4 | Hydroxylation | Docetaxel | This compound |

| CYP3A4 | Oxidation | This compound | Unstable aldehyde, leading to hydroxyoxazolidinones |

Structure-Activity Relationship (SAR) Studies of Hydroxylated Carbamate (B1207046) Analogues

The structure-activity relationship (SAR) of taxanes has been extensively studied to understand the key structural features required for their potent antitumor activity and to guide the design of new, more effective analogues. The C-13 side chain is a critical determinant of the biological activity of docetaxel. researchgate.net

The N-tert-butoxycarbonyl group at the C-3' position of the side chain is essential for its interaction with the microtubule binding site. nih.gov Modifications to this side chain can have a profound impact on the compound's ability to promote tubulin polymerization. The introduction of a hydroxyl group on the tert-butyl moiety, as in this compound, is a metabolic inactivation step. researchgate.net This suggests that the hydroxylated analogue has a significantly lower affinity for the tubulin binding site and, consequently, reduced microtubule-stabilizing and cytotoxic activity.

While specific SAR studies focusing on a series of hydroxylated carbamate analogues of docetaxel are not widely reported, the general consensus from metabolic studies is that hydroxylation at the tert-butyl position leads to a substantial loss of activity. mcpharmacol.com This is consistent with the broader understanding that the lipophilic nature of the C-13 side chain contributes to its binding and that the introduction of polar groups diminishes this interaction. The carbamate group itself is a crucial structural motif in many drugs, contributing to their biological activity and stability. researchgate.net

Table 4: General SAR Findings for the Docetaxel C-13 Side Chain

| Structural Feature | Importance for Activity | Effect of Modification |

| N-tert-butoxycarbonyl group | Essential for binding to tubulin. | Alterations can significantly reduce activity. |

| Phenyl group at C-3' | Important for activity. | Modifications are generally not well-tolerated. |

| Hydroxyl group at C-2' | Crucial for activity. | Removal or modification leads to a significant loss of potency. |

| tert-Butyl group | Contributes to the lipophilic character important for binding. | Hydroxylation leads to inactivation. |

Stability and Degradation Pathways in Research Environments

Chemical Stability Under Various Stress Conditions (e.g., Acidic, Basic, Oxidative, Thermal, Photolytic Degradation)

Forced degradation studies are instrumental in elucidating the intrinsic stability of a molecule and identifying potential degradation products. While specific forced degradation studies on Docetaxel (B913) Hydroxy-tert-butyl-carbamate are not extensively documented in publicly available literature, its stability can be inferred from studies on the parent compound, Docetaxel, and the known reactivity of its functional groups, particularly the tert-butoxycarbonyl (Boc) group.

The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. organic-chemistry.orgnih.gov Cleavage typically occurs under strong acidic conditions, leading to the formation of a tert-butyl cation and subsequent loss of the protecting group. organic-chemistry.org Conversely, the Boc group is generally stable towards most nucleophiles and basic conditions. organic-chemistry.org

Acidic Conditions: Under acidic stress, the primary degradation pathway for Docetaxel Hydroxy-tert-butyl-carbamate is expected to involve the hydrolysis of the tert-butyl carbamate (B1207046) group. This reaction is catalyzed by the acidic environment and would lead to the formation of the corresponding amine. Studies on Docetaxel have shown that acidic conditions can also lead to epimerization at the C-7 position. rjptonline.org

Oxidative Conditions: Oxidative stress, typically induced by reagents like hydrogen peroxide, can lead to the formation of various oxidation products. For taxane (B156437) derivatives, oxidation can occur at several positions on the complex ring system. One study on a taxane derivative, DS80100717, identified an N-oxide form as a degradation product under oxidative stress. nih.gov

Thermal Degradation: Thermal stress can induce degradation, and for some compounds with a Boc group, thermal deprotection is possible at elevated temperatures, typically above 100°C. youtube.com For complex molecules like Docetaxel and its metabolites, thermal stress may lead to a variety of degradation products, including epimers.

Table 1: Predicted Stability of this compound Under Stress Conditions

| Stress Condition | Predicted Stability | Potential Degradation Pathways |

|---|---|---|

| Acidic | Labile | Cleavage of the tert-butyl carbamate (Boc) group, Epimerization at C-7 |

| Basic | Moderately Labile | Ester hydrolysis, Epimerization at C-7 |

| Oxidative | Labile | Oxidation of the taxane core, Potential formation of N-oxides |

| Thermal | Moderately Labile | Epimerization, Potential thermal deprotection of the Boc group at high temperatures |

| Photolytic | Likely Stable | Minimal degradation based on studies of the parent compound |

In Vitro Metabolic Stability and Clearance Mechanisms

This compound, also known as hydroxydocetaxel (OHDTX), is the primary hepatic metabolite of Docetaxel in both rats and humans. researchgate.net Its formation is a key step in the clearance of the parent drug.

The metabolism of Docetaxel to this compound is primarily mediated by the cytochrome P450 (CYP) 3A subfamily of enzymes, particularly CYP3A4. bldpharm.comnih.gov This biotransformation involves the oxidation of the tert-butyl group on the C13 side chain. nih.gov Studies have shown that the metabolism of Docetaxel is consistent across different species, including humans, rats, pigs, and minipigs, with hydroxydocetaxel being the main metabolite formed in liver microsomes. researchgate.netnih.gov

Table 2: In Vitro Metabolic Profile of Docetaxel to this compound

| Parameter | Finding | Reference |

|---|---|---|

| Primary Metabolite | This compound (OHDTX) | researchgate.net |

| Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | bldpharm.comnih.gov |

| Metabolic Reaction | Oxidation of the tert-butyl group | nih.gov |

| Species Consistency | Metabolism is similar in humans, rats, pigs, and minipigs | researchgate.netnih.gov |

| Primary Elimination Route | Biliary and intestinal excretion | bldpharm.com |

Identification and Characterization of Related Substances and Degradants

The identification and characterization of impurities and degradation products are crucial for ensuring the quality and safety of pharmaceutical compounds. For this compound, related substances can arise from the manufacturing process of the parent drug, Docetaxel, or from its degradation.

Several degradation products of Docetaxel have been identified in forced degradation studies. rjptonline.orgscispace.com The most common degradant is 7-epi-docetaxel, formed through epimerization at the C-7 position. rjptonline.org Other identified degradants of Docetaxel include 10-deacetyl baccatin (B15129273) III, 7-epi-10-deacetyl baccatin III, 7-epi-10-oxo-10-deacetyl baccatin III, and 7-epi-10-oxo-docetaxel. scispace.com It is plausible that similar degradation pathways, particularly epimerization, could occur for this compound.

In the context of metabolism, Docetaxel is converted into four major metabolites resulting from successive oxidations of the tert-butyl group. nih.gov this compound is the first and most prominent of these metabolites. Further oxidation can lead to other related substances. A study on a different taxane derivative, DS80100717, revealed previously unreported degradation pathways, including the formation of an N-oxide and a C2'-epimer of the side chain. nih.gov

Table 3: Known Related Substances and Degradants of the Parent Compound, Docetaxel

| Compound Name | Type | Origin |

|---|---|---|

| 7-epi-Docetaxel | Degradant | Epimerization under acidic or basic conditions |

| 10-deacetyl baccatin III | Degradant | Hydrolysis under basic conditions |

| 7-epi-10-deacetyl baccatin III | Degradant | Hydrolysis and epimerization under basic conditions |

| 7-epi-10-oxo-10-deacetyl baccatin III | Degradant | Hydrolysis, epimerization, and oxidation under basic conditions |

| 7-epi-10-oxo-docetaxel | Degradant | Epimerization and oxidation under basic conditions |

| This compound (OHDTX) | Metabolite | CYP3A4-mediated oxidation of the tert-butyl group |

Future Research Directions and Theoretical Perspectives

Computational Chemistry and Molecular Modeling of Docetaxel (B913) Hydroxy-tert-butyl-carbamate

Computational chemistry and molecular modeling offer powerful tools to predict and understand the behavior of molecules like Docetaxel Hydroxy-tert-butyl-carbamate at an atomic level. While specific molecular dynamics simulations for this exact compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on docetaxel and other taxanes. mdpi.comnih.govnih.gov

Future computational research could focus on several key areas:

Interaction with Microtubules: A primary research question is how the modification affects the binding affinity and mechanism of interaction with β-tubulin. Molecular docking and molecular dynamics (MD) simulations can be employed to model the binding of this compound to the taxane (B156437) binding site on β-tubulin. nih.gov These simulations can elucidate changes in binding energy, hydrogen bond networks, and hydrophobic interactions compared to the parent drug, docetaxel. Such studies could help predict whether the derivative acts as a potent microtubule stabilizer. nih.govnih.gov

Solubility and Permeability Predictions: Computational models can estimate physicochemical properties like aqueous solubility and membrane permeability. The addition of the hydroxylated carbamate (B1207046) group is likely to alter these properties, which are critical for drug delivery and bioavailability. Quantitative Structure-Property Relationship (QSPR) models could be developed to correlate structural features with these properties.

Electronic Properties and Reactivity: Quantum mechanics (QM) calculations can be used to understand the electronic properties of the molecule, such as the charge distribution and the reactivity of the carbamate linkage. This is particularly important for understanding its stability and the mechanism of its potential conversion to docetaxel.

Design Principles for Novel Docetaxel Prodrugs Incorporating Hydroxylated Carbamate Motifs

The design of prodrugs is a key strategy to overcome the limitations of potent drugs like docetaxel, such as poor water solubility and systemic toxicity. nih.gov Carbamate linkers are a well-established motif in prodrug design, often used to mask amine or hydroxyl groups. acs.orgnih.govacs.orgnih.gov The incorporation of a hydroxylated carbamate motif in a docetaxel prodrug suggests a design aimed at specific activation mechanisms and improved physicochemical properties.

Key design principles for future prodrugs based on this motif include:

Triggered Release Mechanisms: The hydroxyl group in the carbamate moiety offers a potential site for enzymatic or chemical cleavage. Prodrugs could be designed to be activated by specific enzymes that are overexpressed in tumor tissues, leading to targeted drug release. acs.org For instance, esterases or other hydrolases could potentially cleave the carbamate bond. nih.gov The stability of the carbamate linker is a critical factor; it must be stable enough in systemic circulation to reach the target site but labile enough to release the active drug at the desired location. acs.org

Modulation of Lipophilicity and Solubility: The hydrophilic nature of the hydroxyl group can be exploited to enhance the water solubility of the prodrug compared to docetaxel. This could potentially allow for the development of aqueous formulations, avoiding the need for problematic surfactants like polysorbate 80. nih.gov The balance between lipophilicity and hydrophilicity is crucial for optimizing the drug's pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the hydroxylated carbamate motif would be essential to establish clear SAR. nih.gov This would involve synthesizing a library of derivatives with variations in the position of the hydroxyl group and the nature of the carbamate linkage to investigate the impact on stability, solubility, and biological activity.

Advanced Analytical Method Development for In Situ Monitoring and Quantification

The development of robust analytical methods is fundamental for the preclinical and clinical evaluation of any new drug candidate. For a prodrug like this compound, methods are needed not only to quantify the compound itself but also to monitor its conversion to the active drug, docetaxel, in real-time. nih.govunesp.brnih.govjidps.comnih.govthermofisher.com

Future analytical development should focus on:

High-Sensitivity Quantification in Biological Matrices: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices like plasma and tissue. nih.govnih.govthermofisher.com The development of a validated LC-MS/MS method for this compound would be a prerequisite for any pharmacokinetic studies. This would involve optimizing sample extraction, chromatographic separation, and mass spectrometric detection parameters.

| Parameter | Typical Method for Docetaxel Quantification |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.govthermofisher.com |

| Sample Preparation | Protein precipitation or solid-phase extraction thermofisher.com |

| Chromatography | Reversed-phase C18 column nih.gov |

| Mobile Phase | Acetonitrile (B52724)/water or Methanol/water with additives nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) in positive ion mode nih.govnih.gov |

In Situ Monitoring of Prodrug Conversion: A significant challenge and area for innovation is the development of methods to monitor the conversion of the prodrug to docetaxel in situ. This provides critical information on the site and rate of drug activation. Techniques that could be explored include:

Chemiluminescence or Fluorescence-Based Probes: Designing the prodrug to release a fluorescent or chemiluminescent reporter upon cleavage would allow for real-time imaging of drug activation in cellular models and potentially in vivo. tau.ac.ilnih.gov

Advanced Mass Spectrometry Imaging: Techniques like Desorption Electrospray Ionization (DESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry imaging could be used to map the spatial distribution of both the prodrug and the active drug in tissue sections, providing insights into tumor penetration and activation.

In-situ NMR Spectroscopy: For mechanistic studies in well-defined systems, in-situ NMR could potentially track the chemical transformation of the prodrug over time.

Stability Indicating Assays: It is crucial to develop and validate stability-indicating HPLC or UPLC methods. jidps.com These methods must be able to separate the prodrug from its degradation products, including the active drug docetaxel, to accurately assess its stability under various conditions (e.g., different pH values, in plasma).

Q & A

Q. How to integrate cheminformatics tools for structure-activity relationship (SAR) studies of Docetaxel carbamate analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.